3-(bromomethyl)-5,5-dimethyldihydrofuran-2(3H)-one
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Overview
Description
3-bromomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a bromomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and an organobromine compound.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(Bromomethyl)-5,5-dimethyldihydrofuran-2(3H)-one and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization. This process is enhanced by palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations (Zheng et al., 2019).
Formation of Cyclopropane Lactones and Fused Heterocyclic Compounds
Farin˜a et al. (1987) explored the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with stabilized carbanions, leading to the formation of cyclopropane lactones and fused heterocyclic compounds. This research highlights the versatility of bromomethyl furanones in forming complex chemical structures (Farin˜a et al., 1987).
Extended and Quinonoid Tetrathiafulvalene Derivatives
Gautier et al. (1999) demonstrated the use of 2,3-Bis(bromomethyl)TTFs as precursors to create extended and sulfur-rich analogs of tetrathiafulvalene. These compounds are of significant interest in materials science for their unique electronic properties (Gautier et al., 1999).
Synthesis of Poly(3-hexylthiophene)
Bannock et al. (2016) reported the synthesis of poly(3-hexylthiophene) using 2-methyltetrahydrofuran as a bio-derived reaction solvent. This research emphasizes the environmental benefits and efficiency of using greener solvents in polymer synthesis (Bannock et al., 2016).
Inhibitors of Microbial Quorum Sensing
Benneche et al. (2008) synthesized (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and related compounds as potential inhibitors of microbial communication and biofilm formation. This application highlights the potential biomedical relevance of bromomethyl furanones (Benneche et al., 2008).
Properties
CAS No. |
154750-20-6 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.067 |
IUPAC Name |
3-(bromomethyl)-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-5(4-8)6(9)10-7/h5H,3-4H2,1-2H3 |
InChI Key |
HUROMRVYVGXTOD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)CBr)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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